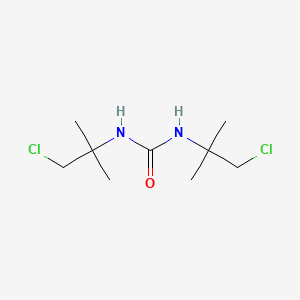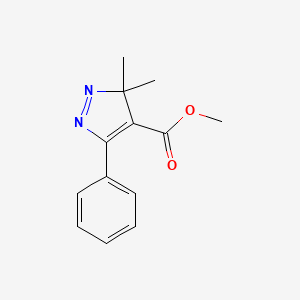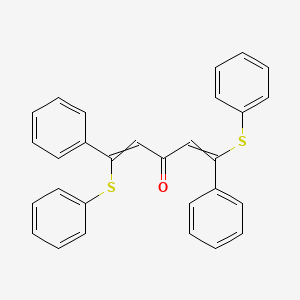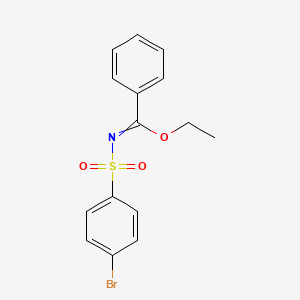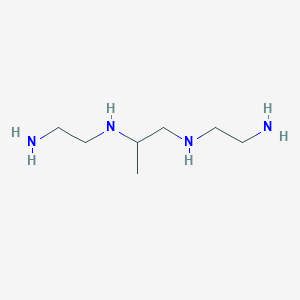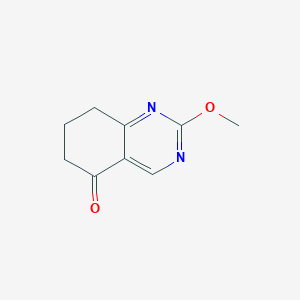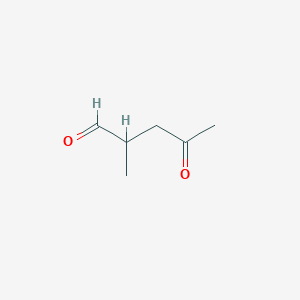
2-Methyl-4-oxopentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-oxopentanal is an organic compound with the molecular formula C6H10O2. It is an aldehyde with a ketone functional group, making it a unique compound with interesting chemical properties. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-4-oxopentanal can be synthesized through several methods. One common method involves the oxidation of 2-methyl-4-pentanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out under acidic conditions to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic dehydrogenation of 2-methyl-4-pentanol. This process involves passing the alcohol vapors over a catalyst, such as copper or silver, at elevated temperatures. The dehydrogenation reaction results in the formation of the desired aldehyde.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-oxopentanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2-methyl-4-oxopentanoic acid.
Reduction: The compound can be reduced to 2-methyl-4-pentanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: 2-Methyl-4-oxopentanoic acid.
Reduction: 2-Methyl-4-pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-4-oxopentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-oxopentanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
2-Methyl-4-oxopentanal can be compared with other similar compounds, such as:
2-Methyl-4-pentanol: The alcohol precursor to this compound.
2-Methyl-4-oxopentanoic acid: The oxidized form of this compound.
4-Oxopentanal: A structurally similar compound with different substituents.
The uniqueness of this compound lies in its dual functional groups (aldehyde and ketone), which allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
23260-39-1 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
2-methyl-4-oxopentanal |
InChI |
InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h4-5H,3H2,1-2H3 |
Clave InChI |
IDAHIBMEKOEBRG-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


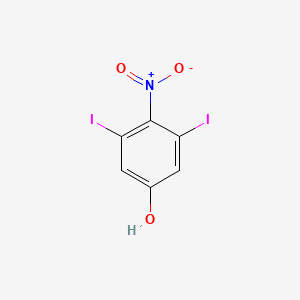
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)
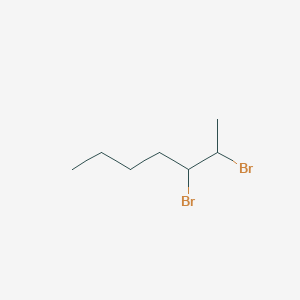
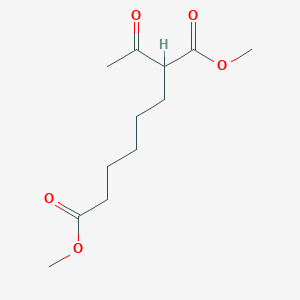
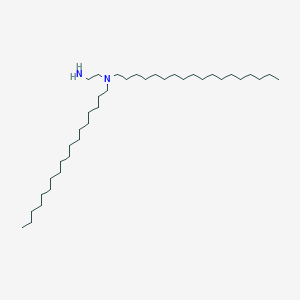
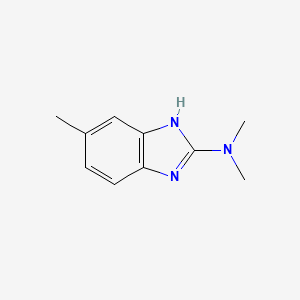

![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
